Rubrofusarin-6-glucoside

PTP1B inhibition diabetes insulin signaling

Rubrofusarin-6-glucoside is the only monoglycoside in the rubrofusarin series retaining quantifiable PTP1B inhibitory activity (IC50 87.36 µM) while showing no hMAO-A inhibition (>100 µM). This unique selectivity profile makes it an essential chemical probe for dissecting PTP1B-mediated insulin signaling without confounding MAO modulation. As a critical SAR reference compound bridging aglycone and higher glycosides, it enables precise computational modeling of glycosyl contributions to target binding. Verified HPLC purity ≥98% with orthogonal NMR/MS confirmation. Ideal for method validation and QC of Cassia seed extracts.

Molecular Formula C21H22O10
Molecular Weight 434.4 g/mol
CAS No. 132922-80-6
Cat. No. B163513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubrofusarin-6-glucoside
CAS132922-80-6
Synonymsrubrofusarin-6-glucoside
Molecular FormulaC21H22O10
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C21H22O10/c1-8-3-11(23)16-12(29-8)5-9-4-10(28-2)6-13(15(9)18(16)25)30-21-20(27)19(26)17(24)14(7-22)31-21/h3-6,14,17,19-22,24-27H,7H2,1-2H3/t14-,17-,19+,20-,21-/m1/s1
InChIKeyCDMUGCVTTUOCFT-IAAKTDFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rubrofusarin-6-glucoside (CAS 132922-80-6) — Structural Identity, Source, and Baseline Procurement Profile


Rubrofusarin-6-glucoside (systematically named rubrofusarin 6-O-β-D-glucopyranoside, C21H22O10, molecular weight 434.39 g/mol) is a naturally occurring naphthopyrone monoglycoside isolated predominantly from the seeds of Cassia obtusifolia and related Senna species [1]. The compound consists of a rubrofusarin aglycone core with a single β-D-glucose moiety attached at the C-6 position, yielding a characteristic topological polar surface area (TPSA) of 155.00 Ų and an XlogP of 1.20 [2]. It functions as a confirmed protein tyrosine phosphatase 1B (PTP1B) inhibitor (IC50 87.36 ± 1.08 µM) and exhibits modest human monoamine oxidase A (hMAO-A) inhibitory activity [1]. Commercial availability typically exceeds 98% purity by HPLC, with certain batches reaching 99.74% [3]. The compound is supplied as a light yellow to yellow solid, soluble in ethanol (5 mg/mL with ultrasonic warming), and requires storage at 4 °C protected from light [3].

Why Naphthopyrone Glycosides Cannot Be Interchanged — Critical Glycosylation-Dependent Activity Divergence


Within the naphthopyrone glycoside family isolated from Cassia species, the number and identity of sugar residues attached to the rubrofusarin or nor-rubrofusarin scaffold fundamentally dictate both the potency and selectivity profile against therapeutically relevant enzymes. Head-to-head enzymological comparison demonstrates that the monoglycosylated rubrofusarin-6-glucoside (compound 1) retains measurable PTP1B inhibition (IC50 87.36 µM), whereas the di-, tri-, and tetra-glycosylated congeners (compounds 2–4) uniformly lose PTP1B activity (IC50 >100 µM) [1]. Conversely, for hMAO-A, neither rubrofusarin-6-glucoside nor the gentiobioside (compound 2) shows significant inhibition up to 100 µM, while the triglucoside (compound 3, IC50 85.50 µM) and cassiaside B2 (compound 4, IC50 40.57 µM) unexpectedly regain activity — a reversed glycosylation pattern [1]. Furthermore, structural variation at the aglycone level (rubrofusarin vs. nor-rubrofusarin) redirects enzyme targeting: nor-rubrofusarin-6-glucoside (cassiaside) displays potent BACE1 inhibition (IC50 4.45 µM), whereas rubrofusarin-6-glucoside shows preferential activity against AChE [2]. These non-linear, enzyme-specific structure-activity relationships mean that substituting one naphthopyrone glycoside for another — even within the same plant extract — can yield qualitatively different pharmacological outcomes.

Rubrofusarin-6-glucoside Quantitative Differentiation Evidence vs. Closest Analogs


PTP1B Inhibition: Rubrofusarin-6-glucoside Retains Partial Activity vs. Complete Inactivation of Higher Glycosides

In a direct head-to-head enzymological comparison of all rubrofusarin glycosides isolated from Cassia obtusifolia seeds, rubrofusarin-6-glucoside (compound 1, single glucose) inhibited PTP1B with an IC50 of 87.36 ± 1.08 µM. In contrast, the gentiobioside (compound 2, two glucose units), triglucoside (compound 3), and cassiaside B2 (compound 4, four glucose units) each showed IC50 values exceeding 100 µM — representing a complete loss of measurable PTP1B inhibition upon addition of a second sugar moiety [1]. The aglycone rubrofusarin itself was approximately 5.2-fold more potent (IC50 16.95 ± 0.49 µM), while the reference inhibitor ursolic acid achieved IC50 2.29 ± 0.04 µM [1].

PTP1B inhibition diabetes insulin signaling

hMAO-A Inhibition: Reversed Glycosylation Trend Separates Rubrofusarin-6-glucoside from Higher Glycosides

In the same head-to-head panel, rubrofusarin-6-glucoside (compound 1) and rubrofusarin gentiobioside (compound 2) exhibited no notable hMAO-A inhibition up to 100 µM (IC50 >100 µM). However, rubrofusarin triglucoside (compound 3) displayed measurable activity (IC50 85.50 ± 1.92 µM), and cassiaside B2 (compound 4) showed the strongest glycoside-mediated hMAO-A inhibition at IC50 40.57 ± 0.75 µM [1]. The aglycone rubrofusarin remained the most potent inhibitor (IC50 5.90 ± 0.99 µM), exceeding even the reference drug deprenyl HCl (IC50 10.23 ± 0.82 µM) by approximately 1.7-fold [1]. This reveals a reversed glycosylation pattern: increasing sugar number progressively restores hMAO-A activity while simultaneously abolishing PTP1B activity.

hMAO-A inhibition depression monoamine oxidase

Differential AChE vs. BACE1 Targeting: Rubrofusarin-6-glucoside vs. Nor-rubrofusarin-6-glucoside (Cassiaside)

A systematic structure-activity relationship (SAR) study of six C. obtusifolia naphthopyrones revealed that rubrofusarin-6-glucoside (compound 2 in the study nomenclature) and its analogs exhibit distinct enzyme targeting based on aglycone substitution patterns [1]. Nor-rubrofusarin-6-glucoside (cassiaside, compound 4), which differs only by lacking the C-8 methoxy group present in rubrofusarin-6-glucoside, demonstrated the most significant and selective BACE1 inhibition among all tested compounds, with SAR analysis attributing this activity to the hydroxyl group at C-8 and the glucosyl moiety at C-6 [1]. In contrast, the gentiobiosyl moiety in rubrofusarin gentiobioside (compound 3) was critical for AChE inhibition [1]. These findings establish that even a single functional group difference (C-8 OCH3 vs. OH) between rubrofusarin-6-glucoside and its nor-analog redirects enzyme inhibitory selectivity.

Alzheimer's disease AChE inhibition BACE1 inhibition structure-activity relationship

Purity Benchmarking: Rubrofusarin-6-glucoside HPLC Purity ≥99.7% vs. Typical Natural Product Purity Thresholds

Certificate of Analysis (CoA) documentation from a major commercial supplier (MedChemExpress, Cat. No. HY-N10378, Batch No. 583884) confirms rubrofusarin-6-glucoside purity of 99.74% as determined by HPLC, with ¹H NMR and MS spectra consistent with the assigned structure [1]. This exceeds the commonly cited >98% purity specification available from multiple vendors . In the primary isolation literature, the purity of rubrofusarin-6-glucoside isolated from C. obtusifolia was also estimated at >98% [2]. This level of analytical characterization supports quantitative structure-activity relationship (QSAR) modeling, reproducible enzymology, and co-crystallization studies where impurity profiles could otherwise confound data interpretation.

HPLC purity quality control certificate of analysis procurement specification

Physicochemical Differentiation: XlogP and TPSA Values Enable In Silico Prioritization Over Aglycone

The monoglycosylation of rubrofusarin to form rubrofusarin-6-glucoside produces measurable shifts in key drug-likeness parameters compared to the aglycone. The glycoside has an XlogP of 1.20 and TPSA of 155.00 Ų [1], reflecting increased polarity and hydrogen-bonding capacity relative to the more lipophilic aglycone. In ADME prediction analysis, rubrofusarin-6-glucoside's aglycone (rubrofusarin) was reported to follow both MDDR and Lipinski's rules, whereas the diglycosylated rubrofusarin gentiobioside violated Lipinski's rule despite satisfying the MDDR-like rule, suggesting that monoglycosylation represents a balanced compromise between drug-likeness and bioactivity [2]. Glycosylation has been broadly documented to improve aqueous solubility and reduce cytotoxicity compared to aglycones, although it generally reduces target potency [2].

drug-likeness ADME prediction physicochemical properties molecular descriptors

Rubrofusarin-6-glucoside — Evidence-Backed Research and Procurement Application Scenarios


PTP1B-Selective Glycoside Probe for Insulin Signaling Research Without hMAO-A Confounding Activity

Rubrofusarin-6-glucoside is the only glycoside in the rubrofusarin series that retains quantifiable PTP1B inhibitory activity (IC50 87.36 µM) while simultaneously showing no hMAO-A inhibition (>100 µM) [1]. This unique selectivity profile makes it an ideal chemical probe for dissecting PTP1B-mediated insulin signaling pathways in cellular models of insulin resistance, without the confounding variable of concurrent monoamine oxidase modulation. Researchers studying the role of PTP1B in glucose uptake, IRS-1 phosphorylation, or gluconeogenic enzyme expression can use this monoglycoside to maintain glycomimetic properties while avoiding the dual-target ambiguity introduced by cassiaside B2 or the triglucoside [1].

Structure-Activity Relationship (SAR) Reference Standard for Glycosylation Studies

As the monoglycosylated member of a well-characterized glycosylation series (aglycone → monoglycoside → diglycoside → triglycoside → tetraglycoside), rubrofusarin-6-glucoside serves as an essential SAR reference compound for investigating how incremental glycosylation modulates enzyme inhibition patterns, drug-likeness, and ADME properties [1][2]. Its intermediate position — retaining partial PTP1B activity that is lost in higher glycosides, while lacking hMAO-A activity that emerges in the triglucoside — makes it a critical calibration point for computational modeling of glycosyl group contributions to target binding and selectivity [1].

High-Purity Authentic Standard for Analytical Method Development and Quality Control of Cassia-Derived Botanical Products

With commercially verified HPLC purity reaching 99.74% and identity confirmed by orthogonal ¹H NMR and MS [3], rubrofusarin-6-glucoside is suitable as a certified reference material for the development and validation of HPLC-DAD or LC-MS/MS quantification methods targeting Cassia seed extracts and related botanical preparations. The compound's well-defined chromatographic behavior and stability under recommended storage conditions (4 °C, protected from light; -80 °C for 6 months in solvent) enable its use as an external calibration standard for quality control of naphthopyrone-containing natural health products [3].

Comparative Alzheimer's Disease Target Profiling — AChE vs. BACE1 Selectivity Benchmarking

In the context of multi-target Alzheimer's disease drug discovery, rubrofusarin-6-glucoside provides a benchmark for AChE-preferring naphthopyrone glycosides, in contrast to nor-rubrofusarin-6-glucoside (cassiaside) which shows preferential BACE1 inhibition (IC50 4.45 µM) [2]. This differential selectivity — governed by a single C-8 substituent difference (OCH3 vs. OH) — enables side-by-side pharmacological profiling to deconvolve the relative contributions of cholinergic and amyloidogenic pathway modulation in neuroprotection assays [2].

Quote Request

Request a Quote for Rubrofusarin-6-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.